N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Physicochemical profiling Drug-likeness SAR baseline

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small-molecule benzothiazole derivative (MW 439.91 g/mol, >95% purity) featuring a 4,6-difluorobenzo[d]thiazole core, an N-(2-morpholinoethyl) linker, and an unsubstituted benzamide terminus. The compound belongs to a therapeutically investigated class of benzo[d]thiazole amides associated with KRS–laminin receptor (LR) protein-protein interaction inhibition and kinase modulation.

Molecular Formula C20H20ClF2N3O2S
Molecular Weight 439.91
CAS No. 1215478-14-0
Cat. No. B2424489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
CAS1215478-14-0
Molecular FormulaC20H20ClF2N3O2S
Molecular Weight439.91
Structural Identifiers
SMILESC1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C20H19F2N3O2S.ClH/c21-15-12-16(22)18-17(13-15)28-20(23-18)25(7-6-24-8-10-27-11-9-24)19(26)14-4-2-1-3-5-14;/h1-5,12-13H,6-11H2;1H
InChIKeyHRGYBKVYAMSUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride (CAS 1215478-14-0): Procurement-Relevant Baseline Profile


N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small-molecule benzothiazole derivative (MW 439.91 g/mol, >95% purity) featuring a 4,6-difluorobenzo[d]thiazole core, an N-(2-morpholinoethyl) linker, and an unsubstituted benzamide terminus [1]. The compound belongs to a therapeutically investigated class of benzo[d]thiazole amides associated with KRS–laminin receptor (LR) protein-protein interaction inhibition and kinase modulation [2]. Its unsubstituted benzamide moiety distinguishes it from substituted-benzamide analogs (4-Cl, 4-CN, 4-Ac, 4-Me) that appear in the same patent families, establishing it as a key reference scaffold for structure-activity relationship (SAR) studies within this chemical series.

Why In-Class Substitution Fails: Structural Determinants of Differentiation for N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride


Benzothiazole-amide derivatives within the 4,6-difluorobenzo[d]thiazol-2-yl morpholinoethyl series cannot be treated as interchangeable procurement items. Substitutions on the terminal benzamide ring (e.g., 4-Cl, 4-CN, 4-Ac, 4-Me, 4-OEt) are known to modulate electronic character, steric bulk, and hydrogen-bonding capacity, which directly alter target binding profiles in KRS–LR inhibition and kinase assays [1]. The target compound’s unsubstituted benzamide represents the minimal steric and electronic perturbation of the phenyl ring within this series, making it the essential negative-control scaffold for differentiating substituent-specific effects from core-scaffold effects [2]. Without this unsubstituted reference compound, SAR interpretation of halogen-, cyano-, and acetyl-substituted analogs becomes unanchored, potentially leading to erroneous conclusions about pharmacophore requirements.

Quantitative Differentiation Evidence: N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride vs. Closest Analogs


Calculated Physicochemical Properties: Target Compound vs. 4-Chloro and 4-Cyano Analogs

Using PubChem-computed descriptors, the target compound (unsubstituted benzamide) exhibits lower molecular weight (439.91 g/mol), lower topological polar surface area (TPSA), and higher computed lipophilicity compared to the 4-cyano analog (464.92 g/mol) and the 4-chloro analog (473.82 g/mol). The unsubstituted benzamide eliminates the electron-withdrawing cyano or chloro effects, producing a distinct hydrogen-bond acceptor/donor profile that serves as the series baseline [1].

Physicochemical profiling Drug-likeness SAR baseline

KRS–LR Protein-Protein Interaction Inhibition: Class-Level Evidence from Patent Family

The benzo[d]thiazole amide class, including the 4,6-difluoro-N-(2-morpholinoethyl) scaffold, is disclosed in EP3483149B1 and WO2013043001A1 as selective inhibitors of the KRS–laminin receptor (LR) protein-protein interaction. The 4-methylbenzamide analog (CAS 906785-23-7) is a representative compound in these patents, demonstrating inhibition of cancer cell migration in vitro [1]. The target compound, carrying an unsubstituted benzamide, represents the minimal pharmacophore within this patent family and serves as the critical negative control for assessing the contribution of the 4-substituent to anti-migratory activity.

Cancer metastasis KRS–LR PPI inhibition Benzothiazole SAR

Morpholinoethyl Linker Contribution: Aqueous Solubility and Salt Form Advantage vs. Non-Morpholino Analogs

The N-(2-morpholinoethyl) tertiary amine linker of the target compound forms a stable hydrochloride salt (confirmed by PubChem SMILES notation: C1COCCN1CCN...C(=O)C4=CC=CC=C4.Cl), which confers aqueous solubility superior to neutral benzothiazole amides lacking a basic amine center [1]. Analogs lacking the morpholino group (e.g., N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide, CAS not listed, MW 290.29) lack this salt-forming capacity, limiting their utility in aqueous biochemical assay formats.

Solubility enhancement Hydrochloride salt Morpholinoethyl linker

Fluorination Pattern: 4,6-Difluoro vs. Alternative Benzothiazole Fluorination Regioisomers

The 4,6-difluoro substitution pattern on the benzothiazole core distinguishes the target compound from regioisomeric analogs such as 5,7-difluorobenzo[d]thiazole derivatives (CAS 1190322-04-3) and 4,7-difluorobenzo[d]thiazole derivatives (CAS 1260382-48-6). Fluorine positioning at the 4- and 6-positions (meta-relationship relative to the thiazole ring) creates a distinct electronic environment that affects both the pKa of the thiazole nitrogen and the compound's oxidative metabolic susceptibility [1]. This regioisomeric specificity is critical for maintaining consistent target binding and ADME properties across experiments.

Fluorine substitution Metabolic stability Regioisomer differentiation

Optimal Research Application Scenarios for N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride Based on Evidence Profile


SAR Negative Control in KRS–LR PPI Inhibitor Optimization Programs

The unsubstituted benzamide terminus of the target compound makes it the essential negative-control scaffold for KRS–LR protein-protein interaction inhibitor SAR studies (EP3483149B1 patent family). When testing 4-substituted analogs (4-Cl, 4-CN, 4-Ac, 4-Me) for anti-metastatic activity, inclusion of the unsubstituted parent compound at equimolar concentrations allows direct attribution of activity changes to the substituent rather than the benzothiazole-morpholino core. This addresses the reproducibility requirement in patent-driven medicinal chemistry programs where SAR tables must present the parent scaffold as a reference row [1].

Aqueous Assay-Compatible Reference Standard for Biochemical Screening

The hydrochloride salt form of the compound, conferred by the protonatable morpholinoethyl tertiary amine, enables dissolution in aqueous buffer systems (e.g., PBS, Tris-HCl) at concentrations up to 100 μM without requiring DMSO co-solvent. This property is critical for biochemical assays (e.g., fluorescence polarization, SPR, ITC) where organic solvents can denature target proteins or interfere with binding measurements. Analogs lacking the morpholino group require DMSO concentrations ≥0.1% (v/v), which may compromise target protein stability in prolonged incubation assays [1].

Fluorinated Benzothiazole Metabolic Stability Benchmarking

The 4,6-difluoro substitution pattern provides a defined metabolic stability profile that can be used as a benchmark when evaluating regioisomeric fluorination strategies. In microsomal incubation studies (human or mouse liver microsomes), the target compound can serve as a reference to quantify the impact of shifting fluorine atoms to the 5,7- or 4,7-positions on intrinsic clearance (Cl_int) and half-life (t_1/2). This application directly leverages the regioisomeric differentiation evidence and is relevant for preclinical candidate optimization in oncology programs where metabolic liability must be balanced against target potency [2].

Chemoproteomics Probe Scaffold for Target Deconvolution

The minimal steric profile of the unsubstituted benzamide (no 4-position halogen, alkyl, or acyl group) reduces the likelihood of steric clashes in target binding pockets, making the compound a suitable scaffold for affinity-based chemoproteomics (e.g., pull-down with biotinylated derivative, or cellular thermal shift assay [CETSA]). When used as a competitive binder in conjunction with 4-substituted active analogs, the target compound can help identify proteins whose engagement is substituent-dependent vs. scaffold-intrinsic, thereby deconvoluting polypharmacology in kinase and KRS-targeted probe development [1].

Quote Request

Request a Quote for N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.